![molecular formula C20H20O6 B1264445 Saucerneol G](/img/structure/B1264445.png)
Saucerneol G
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Overview
Description
Saucerneol G is a natural product found in Saururus chinensis with data available.
Scientific Research Applications
1. Inhibition of Matrix Metalloproteinase-9 Induction
Saucerneol G (SG) from Saururus chinensis exhibits an inhibitory effect on matrix metalloproteinase-9 (MMP-9) inductions in RAW 264.7 cells, commonly used for studies on inflammation and immunity. This effect is achieved by blocking the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), crucial pathways in inflammatory responses (Lu et al., 2010).
2. Cytotoxic Activities
Isolated from the roots of Saururus chinensis, Saucerneol G, along with other new lignans, has demonstrated cytotoxic activities against various cell lines including HT-29, MCF-7, and HepG-2. This suggests potential applications in cancer research and therapy (Seo et al., 2008).
3. Effect on Osteoclast Differentiation and Bone Resorption
Saucerneol G impacts osteoclast differentiation and bone resorption. In studies involving RAW264.7 cells and mouse BMMs treated with RANKL and macrophage-colony stimulating factor, Saucerneol G inhibited osteoclast formation and bone resorptive activity. These findings point to potential applications in bone-related diseases (Kim et al., 2009).
4. Anti-Inflammatory Activity
In various studies, lignans from Saururus chinensis, including Saucerneol G, have shown significant anti-inflammatory activity. This involves inhibiting NF-κB dependent reporter gene expression, a key factor in inflammation and immune response modulation (Hwang et al., 2003).
5. Cardiovascular Effects
Saucerneol G, among other lignans from Saururus chinensis, exhibits cardiovascular effects such as vasorelaxant and negative inotropic actions. This research broadens the potential application of Saucerneol G in cardiovascular disease treatment or prevention (Oh et al., 2008).
properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C20H20O6/c1-11(5-14-7-18-19(8-15(14)21)26-10-25-18)12(2)20(22)13-3-4-16-17(6-13)24-9-23-16/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3 |
InChI Key |
NZZRRNMWPWPQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)C(C)C(=O)C3=CC4=C(C=C3)OCO4 |
synonyms |
saucerneol G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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